molecular formula C7H15NO B8752435 1-(1-Aminocyclobutyl)propan-2-ol

1-(1-Aminocyclobutyl)propan-2-ol

Cat. No.: B8752435
M. Wt: 129.20 g/mol
InChI Key: BIEHJQSZVSBTJM-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)propan-2-ol is a cyclobutane-containing amino alcohol derivative. These molecules feature a central cyclic amine linked to a propan-2-ol group, which may influence steric effects, solubility, and pharmacological activity. Cyclobutane rings are known to enhance metabolic stability compared to larger rings (e.g., cyclopentane) due to increased ring strain and compactness.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(1-aminocyclobutyl)propan-2-ol

InChI

InChI=1S/C7H15NO/c1-6(9)5-7(8)3-2-4-7/h6,9H,2-5,8H2,1H3

InChI Key

BIEHJQSZVSBTJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol (CAS 1700507-40-9)

  • Structure : Cyclobutane ring with a methyl substituent and a propan-2-ol-amine side chain.
  • Molecular Formula: C₈H₁₇NO ( ).
  • Key Features: The methyl group on the cyclobutane may reduce ring strain and modulate lipophilicity. Limited pharmacological data are available, but cyclobutane derivatives are often explored for their rigidity in drug design.

1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

  • Structure : Cyclopentane ring with a longer butan-2-yl-amine side chain and a hydroxyl group.
  • Molecular Formula: C₉H₁₉NO (MW: 157.25 g/mol, ).
  • This compound is highlighted for applications in pharmaceuticals and agrochemicals.

Isopropanolamine (1-Aminopropan-2-ol, CAS 78-96-6)

  • Structure : A simple secondary amine with a hydroxyl group.
  • Molecular Formula: C₃H₉NO (MW: 75.11 g/mol, ).
  • Key Features : Lacks cyclic structures, resulting in higher water solubility and lower steric hindrance. Used as a precursor in surfactants and pharmaceuticals.

Nadolol (CAS 42200-33-9) and Related Impurities

  • Structure: A β-blocker with a naphthalenyloxy-propanolamine backbone.
  • Key Features: Nadolol’s impurity F (CAS 15230-34-9) includes a tert-butyl group, highlighting how substituents on the propanolamine core influence β-adrenoceptor binding affinity ( ). Cyclobutane analogs like 1-(1-Aminocyclobutyl)propan-2-ol may exhibit distinct receptor selectivity due to steric constraints.

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Notes
This compound (Analog) C₈H₁₅NO* ~143.23* Cyclobutane rigidity Potential metabolic stability
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Flexible cyclopentane Versatile in drug synthesis
Isopropanolamine C₃H₉NO 75.11 High solubility Surfactant/pharmaceutical precursor
Nadolol Impurity F C₁₆H₂₆ClNO₂ 307.84 Naphthalenyloxy substituent β-blocker activity modulation

*Estimated based on analog in .

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